![molecular formula C14H13NO5S2 B1621430 3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7025-18-5](/img/structure/B1621430.png)
3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Overview
Description
The compound “3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is also known as 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- . It is one of the end-products from gut microbiota from dietary polyphenols . It is a caffeine metabolite which showed high antioxidant activity .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O4 . The IUPAC Standard InChI is InChI=1S/C10H10O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2-6,11H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The compound is a white crystalline or crystalline powder . It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . The melting point of the compound is approximately 187-189 °C .Scientific Research Applications
Photodynamic Therapy Applications
- The study by Pişkin, Canpolat, and Öztürk (2020) investigates the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds, including derivatives substituted with Schiff base groups, exhibit properties useful for photodynamic therapy, indicating potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Rahman, Mukhtar, Ansari, and Lemiére (2005) synthesized novel thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide, demonstrating structural variety and potential for antimicrobial assays (Rahman et al., 2005).
- Gouda, Berghot, Shoeib, and Khalil (2010) focused on the synthesis and antimicrobial evaluation of new thiazolidinone, thiazoline, and thiophene derivatives, highlighting their promising activities against various microbes (Gouda et al., 2010).
Synthesis of New Derivatives with Biological Activities
- Božić et al. (2017) synthesized a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, evaluating their antiproliferative activity against various cancer cell lines. The study indicates that these compounds have significant antiproliferative effects, especially against HCT116 cells (Božić et al., 2017).
- Salih and Al-Messri (2022) conducted research on the synthesis of pyranopyrazole derivatives and their evaluation as multifunction additives for medium lubricating oils, demonstrating their potential as copper corrosion inhibitors, anti-rust, and antioxidants (Salih & Al-Messri, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPDGYOWIZQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377851 | |
Record name | AC1MCHO5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
CAS RN |
7025-18-5 | |
Record name | 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7025-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1MCHO5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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